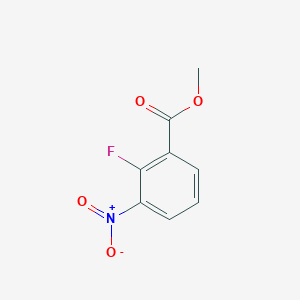![molecular formula C10H14ClNS B1367566 3-[(4-氯苄)硫基]-1-丙胺 CAS No. 99177-74-9](/img/structure/B1367566.png)
3-[(4-氯苄)硫基]-1-丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorobenzyl)thio]-1-propanamine is an organic compound with the molecular formula C10H14ClNS It is characterized by the presence of a 4-chlorobenzyl group attached to a thioether linkage, which is further connected to a propanamine moiety
科学研究应用
3-[(4-Chlorobenzyl)thio]-1-propanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of thioether-containing molecules with biological systems.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)thio]-1-propanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-mercaptopropanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with 3-mercaptopropanamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-[(4-Chlorobenzyl)thio]-1-propanamine.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Chlorobenzyl)thio]-1-propanamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
化学反应分析
Types of Reactions
3-[(4-Chlorobenzyl)thio]-1-propanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a benzylthio-propanamine derivative.
Substitution: The amine group can participate in substitution reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylthio-propanamine derivatives.
Substitution: Amides, sulfonamides.
作用机制
The mechanism of action of 3-[(4-Chlorobenzyl)thio]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-[(4-Methylbenzyl)thio]-1-propanamine
- 3-[(4-Fluorobenzyl)thio]-1-propanamine
- 3-[(4-Bromobenzyl)thio]-1-propanamine
Uniqueness
3-[(4-Chlorobenzyl)thio]-1-propanamine is unique due to the presence of the chlorine atom in the benzyl group, which can influence its reactivity and interaction with biological targets. This chlorine atom can also affect the compound’s electronic properties, making it distinct from its methyl, fluorine, and bromine analogs.
属性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAXBPULVTQSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545382 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99177-74-9 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
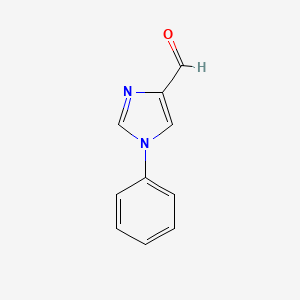
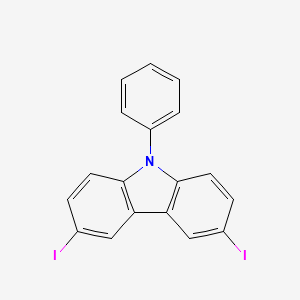
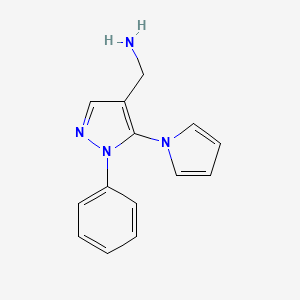
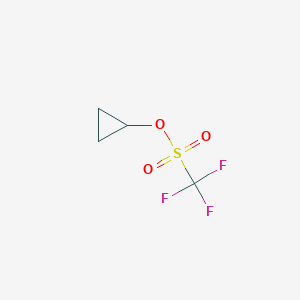
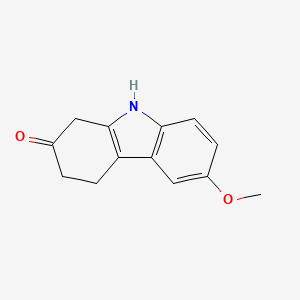
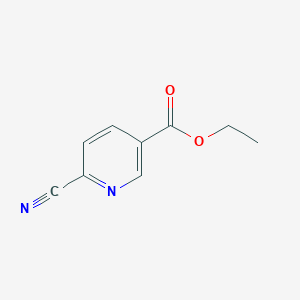
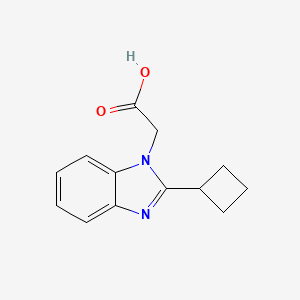
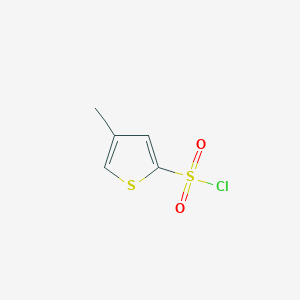
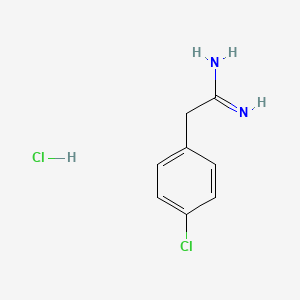
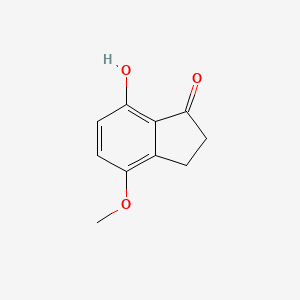
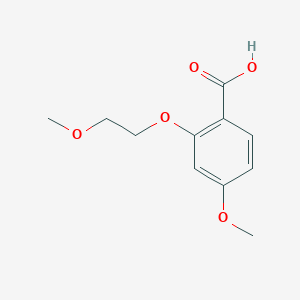
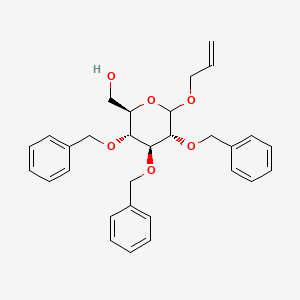
![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
